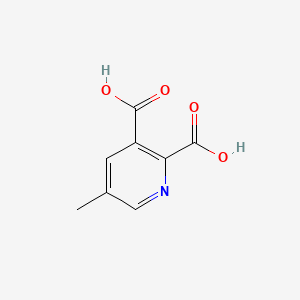

5-Methylpyridine-2,3-dicarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methylpyridine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-4-2-5(7(10)11)6(8(12)13)9-3-4/h2-3H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIJMXOJEHMTPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80886066 | |

| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

53636-65-0 | |

| Record name | 5-Methyl-2,3-pyridinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53636-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053636650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methylpyridine-2,3-dicarboxylic Acid from 3-Methyl-8-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-methylpyridine-2,3-dicarboxylic acid, a valuable building block in the preparation of imidazolinone herbicides, from 3-methyl-8-hydroxyquinoline.[1][2] The primary synthetic route involves the oxidative cleavage of the benzene ring of the quinoline system.

Reaction Pathway

The synthesis proceeds via the oxidation of 3-methyl-8-hydroxyquinoline. This process breaks open the phenolic ring of the quinoline structure, leading to the formation of the desired pyridine dicarboxylic acid. The methyl group at the 3-position and the nitrogen atom in the quinoline ring remain to form the this compound.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via nitric acid oxidation of 3-methyl-8-hydroxyquinoline is presented below.[1][2]

Materials and Reagents:

-

3-Methyl-8-hydroxyquinoline

-

70% Nitric acid

-

88% Formic acid

-

Dichloromethane

-

Acetone

Procedure:

-

Reaction Setup: A solution of 3-methyl-8-hydroxyquinoline (15.9 g, 0.10 mol) in dichloromethane is prepared.

-

Addition of Oxidant: This solution is added dropwise to 70% nitric acid (126 g, 1.8 mol) at a temperature of 80°C to 100°C over a period of 1 hour with continuous stirring. The gases generated during this exothermic reaction should be safely scrubbed and vented.

-

Reaction Digestion: The reaction mixture is then heated to and maintained at 100°C to 105°C for 4 hours.

-

Quenching and Work-up: After cooling the mixture to 85°C, 88% formic acid is added over 20 minutes. The mixture is then heated at 85°C to 95°C for an additional 30 minutes.

-

Isolation and Purification: The reaction solution is cooled to 0°C and stirred for 1 hour to facilitate precipitation. The solid product is collected by filtration, washed with acetone, and dried.

This procedure yields 10.6 g of 5-methyl-2,3-pyridinedicarboxylic acid.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data from the described synthesis.

| Parameter | Value | Reference |

| Starting Material | 3-Methyl-8-hydroxyquinoline | [1][2] |

| Molar Amount of Starting Material | 0.10 mol | [1][2] |

| Oxidizing Agent | 70% Nitric Acid | [1][2] |

| Molar Amount of Oxidizing Agent | 1.8 mol | [1][2] |

| Reaction Temperature | 80°C to 105°C | [1][2] |

| Reaction Time | 4 hours | [1][2] |

| Product Yield | 10.6 g (58.6%) | [1][2] |

| Product Purity (by HPLC) | 97.4% | [1][2] |

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Approaches

While nitric acid oxidation is a documented method, other oxidative agents and conditions have been explored for the synthesis of pyridine-2,3-dicarboxylic acids from quinoline derivatives. A patent describes the use of hydrogen peroxide in an alkaline solution for the oxidation of 3-ethyl-8-hydroxyquinoline to 5-ethyl-pyridine-2,3-dicarboxylic acid.[3] This suggests that similar conditions could potentially be adapted for the 3-methyl analog. Ozonolysis of 3-ethyl-8-hydroxyquinoline has also been shown to yield the corresponding pyridine dicarboxylic acid.[3] These alternative methods may offer advantages in terms of safety, yield, or environmental impact and could be considered for further investigation and optimization.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Methylpyridine-2,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpyridine-2,3-dicarboxylic acid, a heterocyclic compound, serves as a significant building block in the synthesis of various agrochemicals and pharmaceuticals. Its structural features, comprising a pyridine ring substituted with a methyl group and two carboxylic acid functionalities, make it a versatile intermediate for the development of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and key applications, with a focus on its role in the production of imidazolinone herbicides.

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound is limited in publicly available literature. The following tables summarize the available predicted and experimental data. It is important to note that some values are predictions and should be confirmed by experimental analysis.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 53636-65-0 | [1] |

| Molecular Formula | C₈H₇NO₄ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| Appearance | Light yellow to brown solid | - |

| Boiling Point | 436.2 ± 45.0 °C (Predicted) | [1] |

| pKa | 5.41 ± 0.20 (Predicted) | - |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | - |

Table 2: Solubility

| Solvent | Solubility | Source |

| Water | Soluble | [2] |

| Ethanol | Soluble | [2] |

Spectral Data

Experimental spectral data for this compound is not available in the searched literature. Characterization of this compound would typically involve the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be crucial for confirming the chemical structure, including the position of the methyl group and the carboxylic acid functions on the pyridine ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present, such as the O-H stretching of the carboxylic acids, C=O stretching, and the aromatic C-N and C=C stretching of the pyridine ring.

-

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly described in the available literature. However, standard methodologies would be employed:

-

Melting Point Determination: The melting point would be determined using a capillary melting point apparatus. A sharp melting range would be indicative of high purity.

-

Solubility Determination: Quantitative solubility would be determined by preparing saturated solutions of the compound in various solvents at a specific temperature. The concentration of the dissolved compound would then be measured using techniques like UV-Vis spectroscopy or HPLC.

-

pKa Determination: The acid dissociation constants (pKa) would be determined by potentiometric titration or UV-Vis spectrophotometry, titrating a solution of the compound with a standard base.

Synthesis and Reactivity

This compound can be synthesized through the oxidation of 3-methyl-8-hydroxyquinoline.[3] A key reaction of this compound is its conversion to the corresponding anhydride, which is a crucial step in the synthesis of imidazolinone herbicides.[3]

Application in Herbicide Synthesis: The Imazamox Pathway

This compound is a vital precursor in the industrial synthesis of Imazamox, a broad-spectrum imidazolinone herbicide. The herbicide functions by inhibiting the acetolactate synthase (ALS) enzyme in plants, which is essential for the biosynthesis of branched-chain amino acids. The synthesis of Imazamox from this compound involves several key steps, including the formation of the corresponding anhydride.

The following diagram illustrates the logical workflow from this compound to the herbicidal active ingredient, Imazamox.

Conclusion

References

An In-depth Technical Guide on the Spectroscopic Data of 5-Methylpyridine-2,3-dicarboxylic acid

Introduction

5-Methylpyridine-2,3-dicarboxylic acid is a substituted pyridine derivative with potential applications in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and structural elucidation. This guide provides a detailed overview of the predicted spectroscopic data for this compound, along with general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The predicted spectroscopic data for this compound is summarized in the following tables. These predictions are based on the analysis of its functional groups (carboxylic acid, methyl-substituted pyridine ring) and established spectroscopic correlations.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | Broad Singlet | 2H | 2 x -COOH |

| ~8.6 | Doublet | 1H | H-6 |

| ~8.0 | Doublet | 1H | H-4 |

| ~2.4 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C-2 Carboxyl Carbonyl |

| ~166 | C-3 Carboxyl Carbonyl |

| ~152 | C-6 |

| ~149 | C-2 |

| ~140 | C-4 |

| ~138 | C-5 |

| ~125 | C-3 |

| ~18 | -CH₃ |

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer)[1][2] |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| 1720 - 1680 | Strong | C=O stretch (Carboxylic acid)[1][2] |

| 1600, 1450 | Medium | Pyridine ring C=C and C=N stretching |

| 1320 - 1210 | Medium | C-O stretch[1] |

| 950 - 910 | Medium, Broad | O-H bend (out-of-plane)[1] |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 181 | [M]⁺, Molecular Ion |

| 164 | [M-OH]⁺ |

| 136 | [M-COOH]⁺ |

| 118 | [M-COOH-H₂O]⁺ |

| 92 | [M-2xCOOH+H]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy [3]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy [4][5][6]

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty sample holder (or clean ATR crystal). Then, acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS) [7][8][9][10]

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution as needed for the specific instrument.

-

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is typically infused directly or via liquid chromatography. For EI, the sample is vaporized before ionization. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Infrared Spectrometry [www2.chemistry.msu.edu]

- 3. benchchem.com [benchchem.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. amherst.edu [amherst.edu]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. youtube.com [youtube.com]

The Biological Potential of 5-Methylpyridine-2,3-dicarboxylic Acid Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-based scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous approved drugs. The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical and pharmacological properties, leading to a broad spectrum of biological activities. Among these, 5-Methylpyridine-2,3-dicarboxylic acid and its derivatives represent a class of compounds with significant, yet underexplored, therapeutic potential. This technical guide provides a comprehensive overview of the available data on the biological activities of these derivatives, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. While direct studies on a wide range of this compound derivatives are limited, this guide consolidates existing knowledge on closely related analogues to inform future research and development in this promising area.

Quantitative Biological Activity Data

The biological activities of pyridine dicarboxylic acid derivatives span a range of therapeutic areas, including antimicrobial, cytotoxic, and enzyme inhibitory effects. The following tables summarize the available quantitative data for derivatives of pyridine carboxylic acids, with a particular focus on compounds structurally related to this compound.

Table 1: Antimicrobial Activity of Pyridine Carboxylic Acid Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 7-(4-chlorophenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-one | Pseudomonas aeruginosa | 0.21 µM | [1] |

| 7-(4-chlorophenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-one | Escherichia coli | 0.21 µM | [1] |

| 7-(4-chlorophenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-one | Micrococcus luteus | - | [1] |

| 3-(3-pyridyl)-oxazolidone-5-methyl ester derivative (12e) | Bacillus subtilis | 16 | [2][3] |

| N-alkylated pyridine-based organic salt (66) | Staphylococcus aureus | 56 ± 0.5% inhibition at 100 µg/mL | [1] |

| N-alkylated pyridine-based organic salt (65, 61) | Escherichia coli | 55 ± 0.5% inhibition at 100 µg/mL | [1] |

Note: The thiazolo[4,5-b]pyridin-2-ones are aza-analogues of 5-methylpyridine derivatives and represent the closest publicly available data.

Table 2: Cytotoxic Activity of Pyridine Carboxylic Acid Derivatives

| Compound Class/Derivative | Cell Line | IC50 | Reference |

| Dihydropyridine carboxylic acid derivative (3a) | HCT-15 | 7.94 ± 1.6 μM | |

| Dihydropyridine carboxylic acid derivative (3b) | HCT-15 | 9.24 ± 0.9 μM | |

| Pyridine-2,5-dicarboxylate ester (3a) | Trypanosoma cruzi | ≤ 56.68 µM | |

| Pyridine-2,5-dicarboxylate ester (8b) | Leishmania mexicana | ≤ 161.53 µM | |

| Thiazolyl pyridine derivative (5) | A549 (human lung cancer) | 0.452 µM | |

| Quinoline-5-sulfonamide derivative | C-32 (amelanotic melanoma) | - | |

| Quinoline-5-sulfonamide derivative | MDA-MB-231 (breast adenocarcinoma) | - | |

| Quinoline-5-sulfonamide derivative | A549 (lung adenocarcinoma) | - |

Table 3: Enzyme Inhibitory Activity of Pyridine Carboxylic Acid Derivatives

| Compound Class/Derivative | Target Enzyme | Inhibition Data (Ki, IC50) | Reference |

| 2-Pyridylacetic acid | α-amylase | - | [4] |

| 2-Pyridylacetic acid | Carboxypeptidase A | - | [4] |

| Piperic acid amide (10, 18) | α-glucosidase | IC50 21 µM | [5] |

| Piperic acid amide (23) | α-glucosidase | IC50 12 µM | [5] |

| Pyridine carboxamide derivatives | Carbonic Anhydrase I and II | KIs 1.47–10.06 nM and 3.55–7.66 nM | [6] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of drug discovery. Below are methodologies for key experiments cited in the literature for the synthesis and biological evaluation of pyridine carboxylic acid derivatives.

Synthesis of 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one Derivatives[1]

This protocol describes a [3+3] cyclization reaction, a common method for synthesizing fused pyridine rings.

General Procedure:

-

A mixture of an appropriate benzylideneacetone (1.0 mmol) and 4-amino-5H-thiazol-2-one (1.0 mmol) is refluxed in glacial acetic acid (10 mL) for 3 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and left to stand overnight.

-

The resulting solid precipitate is collected by filtration.

-

The collected solid is washed sequentially with methanol (5–10 mL), acetic acid, water, and diethyl ether.

-

The crude product is recrystallized from a mixture of DMF:acetic acid (1:2) or glacial acetic acid to yield the pure product.

-

The final product is dried at room temperature until a constant weight is achieved.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

-

Bacterial strains are cultured in appropriate broth (e.g., Mueller-Hinton) overnight at 37°C.

-

The compound to be tested is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using the appropriate broth.

-

The overnight bacterial culture is diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

-

The microtiter plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Human cancer cell lines (e.g., A549, HCT-116) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

-

The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 0.5 mg/mL in serum-free medium) is added to each well.

-

The plate is incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of a compound is critical. While specific signaling pathways for this compound derivatives are not yet elucidated, the broader class of pyridine derivatives has been implicated in various pathways. For instance, some pyridine-containing compounds are known to inhibit kinases, which are key components of many signaling cascades involved in cell proliferation and survival.

General Kinase Inhibition Pathway

The following diagram illustrates a simplified, general pathway of kinase inhibition, a potential mechanism for cytotoxic pyridine derivatives.

Caption: General signaling pathway of kinase inhibition by a therapeutic agent.

Drug Discovery Workflow for Pyridine Derivatives

The following diagram outlines a typical workflow for the discovery and preclinical development of novel pyridine-based therapeutic agents.

Caption: A typical drug discovery and development workflow.

Conclusion and Future Directions

The available data, though limited for the specific this compound scaffold, strongly suggests that its derivatives are a promising area for therapeutic research. The observed antimicrobial and cytotoxic activities of structurally related compounds warrant a more focused investigation into the synthesis and biological evaluation of a dedicated library of this compound amides, esters, and other analogues.

Future research should prioritize:

-

Systematic Synthesis: The creation of a diverse library of derivatives to establish clear Structure-Activity Relationships (SAR).

-

Broad Biological Screening: Evaluation against a wide panel of microbial strains, cancer cell lines, and key enzymes to identify lead compounds.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways to understand the therapeutic potential and guide lead optimization.

This technical guide serves as a foundational resource to stimulate and guide further exploration into the biological activities of this compound derivatives, with the ultimate goal of developing novel and effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of piperic acid amides as free radical scavengers and α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

5-Methylpyridine-2,3-dicarboxylic Acid: A Versatile Scaffold in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyridine-2,3-dicarboxylic acid, a substituted pyridine derivative, has emerged as a crucial building block in the landscape of organic synthesis. Its unique structural framework, featuring a pyridine ring adorned with both a methyl group and two carboxylic acid functionalities, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, key chemical properties, and diverse applications, with a particular focus on its role in the development of novel pharmaceuticals and agrochemicals. Detailed experimental protocols for its utilization and derivatization are presented, alongside a summary of relevant quantitative data to facilitate its practical application in the laboratory.

Introduction

Pyridine-based compounds are of paramount importance in medicinal chemistry and materials science, owing to their prevalence in natural products and their ability to engage in a wide range of biological interactions. Among the vast array of pyridine derivatives, this compound (also known as 5-methylquinolinic acid) stands out as a highly functionalized and synthetically valuable intermediate. The presence of two adjacent carboxylic acid groups allows for the formation of cyclic anhydrides, imides, and esters, while the methyl group can be a site for further chemical modification. This combination of reactive sites makes it an attractive starting material for the synthesis of a diverse library of compounds with potential biological activity. This document serves as a technical resource for chemists engaged in discovery and process research, providing a detailed exploration of the chemistry and applications of this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 53636-65-0 | [1][2][3] |

| Molecular Formula | C₈H₇NO₄ | [4][3] |

| Molecular Weight | 181.15 g/mol | |

| Appearance | Light yellow to brown solid | |

| Boiling Point | 436.2 ± 45.0 °C (Predicted) | [1] |

| Density | 1.460 g/cm³ | [1][3] |

| pKa | 5.41 ± 0.20 (Predicted) | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

| SMILES | CC1=CC(=C(N=C1)C(=O)O)C(=O)O |

Synthesis of this compound

The synthesis of this compound can be achieved through various oxidative cleavage methods starting from substituted quinolines. A common and effective route involves the oxidation of 8-hydroxy-3-methylquinoline.

Synthesis via Oxidation of 8-Hydroxy-3-methylquinoline

A patented method describes the preparation of 5-methyl-pyridine-2,3-dicarboxylic acid by the nitric acid oxidation of 8-hydroxy-3-methylquinoline.[5] The starting material, 8-hydroxy-3-methylquinoline, can be obtained through a Skraup reaction of o-aminophenol with α-methylacraldehyde.[5] Another oxidative method involves the use of hydrogen peroxide in an aqueous sodium or potassium hydroxide solution.[5]

A general workflow for the synthesis is depicted below:

References

- 1. This compound CAS#: 53636-65-0 [m.chemicalbook.com]

- 2. This compound | 53636-65-0 [chemicalbook.com]

- 3. This compound, CasNo.53636-65-0 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 4. 53636-65-0 | MFCD05662425 | this compound [aaronchem.com]

- 5. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]

CAS number 53636-65-0 properties and safety information

An In-depth Technical Guide to 5-Methylpyridine-2,3-dicarboxylic acid (CAS Number: 53636-65-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety information for this compound, a key intermediate in the synthesis of various agrochemicals.

Chemical and Physical Properties

This compound is a white crystalline solid organic compound. It is soluble in water and ethanol. This compound acts as a ligand for alkali metal ions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 53636-65-0 | [1] |

| Molecular Formula | C₈H₇NO₄ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| Boiling Point | 436.2 °C | |

| SMILES String | CC1=CC(=C(N=C1)C(=O)O)C(=O)O | |

| Appearance | White crystalline solid | |

| Solubility | Soluble in water and ethanol |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the oxidation of 3-methyl-8-hydroxyquinoline. Two primary methods are described in the literature, one utilizing nitric acid and the other employing hydrogen peroxide.

Synthesis via Nitric Acid Oxidation

A common laboratory-scale synthesis involves the strong oxidation of 3-methyl-8-hydroxyquinoline with nitric acid.[1]

Experimental Protocol:

-

Dissolve 15.9 g (0.10 mol) of 3-methyl-8-hydroxyquinoline in dichloromethane.

-

Slowly add the solution dropwise to 126 g (1.8 mol) of 70% nitric acid at a temperature of 80°C to 100°C over a 1-hour period with continuous stirring. The gases generated during the reaction should be scrubbed and vented.

-

Heat the reaction mixture at 100°C to 105°C for 4 hours.

-

After cooling to 85°C, treat the reaction mixture with 88% formic acid for 20 minutes and continue heating at 85°C to 95°C for an additional 30 minutes.

-

Cool the reaction solution to 0-5°C and stir for 1 hour.

-

Filter the resulting solid precipitate.

-

Wash the solid with acetone and dry to yield 5-methyl-2,3-pyridinedicarboxylic acid. This method reports a yield of 58.6% with a purity of 97.4% as determined by HPLC.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Synthesis via Hydrogen Peroxide Oxidation

An alternative patented method describes the use of hydrogen peroxide for the oxidation of 3-methyl-8-hydroxyquinoline hydrochloride.[2]

Experimental Protocol:

-

Prepare a stirred mixture of 26.4% aqueous potassium hydroxide (145.6 g, 0.665 mols) and 3-methyl-8-hydroxyquinoline hydrochloride (20.00 g, 0.102 mols).

-

Add 30% w/w hydrogen peroxide (92.7g, 0.818 mols) to the mixture over a 1.5-hour period while maintaining the temperature at 75°C to 80°C.

-

Hold the reaction solution at 75°C to 80°C for two hours.

-

Heat the mixture at 90°C to 95°C for one hour.

-

Cool the reaction mixture to 35°C.

-

Add hydrochloric acid until a pH of 1.6 to 1.8 is achieved to precipitate the product.

-

The resulting slurry is stirred for one hour at 20°C, filtered, washed with water, and air-dried to yield the product.[2]

Applications in Agrochemical Synthesis

This compound is a crucial intermediate in the agrochemical industry, primarily for the synthesis of imidazolinone herbicides.[1] Its diethyl ester derivative is also a key building block for various pesticides.[3] The pyridine ring and carboxylic acid functionalities provide a versatile scaffold for creating molecules with specific biological activities.

Role as an Intermediate in Herbicide Synthesis

Caption: Role of this compound in herbicide synthesis.

Safety and Handling

Table 2: Known Safety Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Handling Recommendations:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry place away from incompatible materials.

First Aid Measures:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Reactivity

The dicarboxylic acid functionality of this compound allows for a range of chemical transformations. It can undergo dehydration to form the corresponding anhydride, which is a reactive intermediate for the synthesis of imides and amides. The carboxylic acid groups can also be esterified to produce diesters, which are also valuable synthetic intermediates. The reactivity of the related 2,3-pyridinedicarboxylic anhydride with various nitrogen nucleophiles has been studied, indicating its utility in forming diverse heterocyclic structures.

Conclusion

This compound is a significant chemical intermediate with well-established synthetic routes and a primary application in the agrochemical sector. Its chemical properties and reactivity make it a versatile building block for the production of imidazolinone herbicides and other complex organic molecules. Researchers and professionals working with this compound should adhere to standard laboratory safety practices, noting the available hazard information while recognizing the absence of a complete toxicological profile.

References

Solubility and Stability of 5-Methylpyridine-2,3-dicarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of 5-Methylpyridine-2,3-dicarboxylic acid, a key intermediate in various synthetic processes. This document outlines standard experimental protocols and data presentation formats essential for the characterization of this compound in a drug development context.

Introduction

This compound (CAS No. 53636-65-0) is a pyridine derivative with the molecular formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol . Its structure, featuring both a pyridine ring and two carboxylic acid functional groups, suggests its potential as a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in research and development. This guide details the necessary experimental frameworks for these assessments.

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and processability. The following sections describe the protocols for determining the solubility of this compound in various media.

Equilibrium Solubility Determination

Objective: To determine the saturation solubility of this compound in various solvents.

Experimental Protocol:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, and various buffers of physiological pH).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed in mg/mL or µg/mL.

Data Presentation:

The results of the equilibrium solubility studies should be summarized in a clear and concise table.

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) - Illustrative Data |

| Purified Water | 25 | 5.2 |

| 0.1 N HCl (pH 1.2) | 37 | 3.8 |

| Phosphate Buffer (pH 6.8) | 37 | 8.5 |

| Phosphate Buffer (pH 7.4) | 37 | 10.2 |

| Ethanol | 25 | 15.7 |

| Methanol | 25 | 25.1 |

| Acetonitrile | 25 | 1.9 |

Note: The data presented in this table is for illustrative purposes only and should be replaced with actual experimental results.

pH-Solubility Profile

Objective: To determine the solubility of this compound as a function of pH.

Experimental Protocol:

-

Buffer Preparation: A series of buffers with varying pH values (e.g., from pH 1 to 10) are prepared.

-

Solubility Determination: The equilibrium solubility is determined in each buffer solution at a constant temperature (e.g., 37°C) following the protocol described in section 2.1.

-

Data Visualization: The solubility data is plotted against the corresponding pH values to generate a pH-solubility profile.

Stability Studies

Stability testing is crucial to understand how the quality of a substance varies with time under the influence of environmental factors. Forced degradation studies are performed to identify potential degradation products and pathways.

Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Experimental Protocol:

A solution of this compound is subjected to the following stress conditions as per the International Council for Harmonisation (ICH) guidelines:

-

Acidic Hydrolysis: The sample is treated with 0.1 N HCl at an elevated temperature (e.g., 80°C) for a specified duration.

-

Alkaline Hydrolysis: The sample is treated with 0.1 N NaOH at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: The sample is treated with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: The solid sample is exposed to dry heat (e.g., 105°C) for a defined period.

-

Photostability: The solid sample and a solution of the sample are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Samples are withdrawn at appropriate time points and analyzed by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

Data Presentation:

The results of the forced degradation studies should be tabulated to show the percentage of degradation under each stress condition.

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | Degradation (%) - Illustrative Data | Major Degradation Products (Retention Time) |

| Acidic Hydrolysis | 0.1 N HCl | 8 hours | 80 | 12.5 | DP1 (4.2 min) |

| Alkaline Hydrolysis | 0.1 N NaOH | 2 hours | 25 | 25.8 | DP2 (3.5 min), DP3 (5.1 min) |

| Oxidative Degradation | 3% H₂O₂ | 24 hours | 25 | 8.2 | DP4 (6.0 min) |

| Thermal Degradation | Dry Heat | 48 hours | 105 | 5.1 | DP5 (7.3 min) |

| Photostability | 1.2 million lux hours | - | 25 | 2.3 | - |

Note: The data presented in this table is for illustrative purposes only and should be replaced with actual experimental results.

Stability-Indicating Analytical Method

A robust stability-indicating HPLC method is essential for separating the intact drug from its degradation products.

Illustrative HPLC Method Parameters:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% phosphoric acid in water) and Mobile Phase B (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: To be determined based on the UV spectrum of this compound.

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Forced Degradation Study Workflow

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathway (Hypothetical)

Caption: Hypothetical Degradation Pathways.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The outlined experimental protocols and data presentation formats are aligned with industry standards and regulatory expectations. The successful execution of these studies will furnish critical data to support the advancement of development programs involving this compound. It is imperative that all experiments are conducted with appropriate controls and validated analytical methodology to ensure the reliability of the generated data.

The Pivotal Role of Pyridine Dicarboxylic Acids in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine dicarboxylic acids, a class of heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Their rigid, planar structure, combined with the electronic properties conferred by the nitrogen atom and the dual carboxylic acid functionalities, provides a unique platform for designing molecules with specific biological activities. These compounds and their derivatives have demonstrated significant potential in treating a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. This technical guide provides an in-depth overview of the synthesis, mechanisms of action, and therapeutic applications of pyridine dicarboxylic acids, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key biological pathways.

Core Scaffold and Isomers

Pyridine dicarboxylic acid consists of a pyridine ring substituted with two carboxylic acid groups. The positional isomers of the carboxylic acid groups give rise to several distinct compounds, each with unique chemical and biological properties. The most common isomers in medicinal chemistry include quinolinic acid (2,3-), lutidinic acid (2,4-), isocinchomeronic acid (2,5-), and dipicolinic acid (2,6-).[1]

Therapeutic Applications and Mechanisms of Action

The therapeutic potential of pyridine dicarboxylic acid derivatives is vast, spanning multiple disease areas. Their mechanisms of action are often rooted in their ability to act as enzyme inhibitors, metal chelators, or modulators of critical signaling pathways.

Anticancer Activity

Pyridine dicarboxylic acid derivatives have shown significant promise as anticancer agents.[2] Their antitumor activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and histone demethylases (KDMs).[2][3] Metal complexes of pyridine dicarboxylic acids have also demonstrated potent cytotoxic effects against various cancer cell lines.[4]

Table 1: Anticancer Activity of Pyridine Dicarboxylic Acid Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| LHT-17-19 | Colon (HT29) | Cytotoxicity | 0.13 | [5] |

| LHT-17-19 | Breast (MCF-7) | Cytotoxicity | 16 | [5] |

| Pyridine-urea 8e | Breast (MCF-7) | Anti-proliferative (48h) | 0.22 | [3] |

| Pyridine-urea 8n | Breast (MCF-7) | Anti-proliferative (48h) | 1.88 | [3] |

| Pyridine-urea 8b | - | VEGFR-2 Inhibition | 5.0 | [3] |

| Pyridine-urea 8e | - | VEGFR-2 Inhibition | 3.93 | [3] |

| Thallium(III) complex C1 | Melanoma (A375) | Cytotoxicity | - | [4] |

| Thallium(III) complex C3 | Melanoma (A375) | Cytotoxicity | - | [4] |

Enzyme Inhibition

The structural features of pyridine dicarboxylic acids make them ideal candidates for the design of potent and selective enzyme inhibitors.

Pyridine-2,5-dicarboxylic acid has been identified as a selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in inflammatory responses through its interaction with the CD74 receptor.[6] By inhibiting the D-DT/CD74 signaling axis, these compounds can modulate downstream inflammatory pathways, highlighting their potential as anti-inflammatory agents.

Pyridine carboxylic acid derivatives have been investigated as inhibitors of histone demethylases (KDMs), enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer.[2] Substituted pyridine carboxylic acids have shown potent in vitro inhibitory activity against various KDM subtypes with IC50 values in the sub-nanomolar range.[2]

Antibacterial Activity

Certain pyridine dicarboxylic acid derivatives and their metal complexes exhibit promising antibacterial activity against a range of pathogenic bacteria.[7] The mechanism of action is often attributed to the chelation of essential metal ions required for bacterial growth and enzyme function.[8] Pyridine-2,6-dithiocarboxylic acid, for instance, is a known inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers resistance to a broad spectrum of β-lactam antibiotics.[8]

Table 2: Antibacterial Activity of Pyridine Dicarboxylic Acid Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| N-alkylated pyridine salt 66 | S. aureus | 56 | [9] |

| N-alkylated pyridine salt 66 | E. coli | 55 | [9] |

| 2-(methyldithio)pyridine-3-carbonitrile | A. baumannii | 0.5 - 64 | [9] |

| 2-(methyldithio)pyridine-3-carbonitrile | Candida species | 0.25 - 2 | [9] |

| Pyridine dicarbonitrile derivative | E. coli | 0.2 - 1.3 | [1] |

Neuroprotective Effects

The role of pyridine dicarboxylic acids in neurodegenerative diseases is also an active area of research. Quinolinic acid (pyridine-2,3-dicarboxylic acid) is a neuroactive metabolite of the kynurenine pathway and an NMDA receptor agonist, which at high concentrations can be excitotoxic.[10] Conversely, derivatives of pyridine dicarboxylic acids are being explored for their potential to inhibit the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease.[11][12]

Experimental Protocols

Synthesis of Pyridine Dicarboxylic Acid Derivatives

This protocol describes the synthesis of pyridine-2,6-dicarboxamides from pyridine-2,6-dicarboxylic acid.[13][14]

-

Acid Chloride Formation: To a suspension of pyridine-2,6-dicarboxylic acid in dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF) (5-10 drops). Slowly add oxalyl chloride (4-6 equivalents) dropwise. Stir the mixture at room temperature until a clear solution is formed (typically 3-4 hours). Remove the solvent and excess reagent under reduced pressure. Co-evaporate with anhydrous toluene to remove any remaining traces of oxalyl chloride.

-

Amide Coupling: Dissolve the resulting acid chloride in dry DCM and cool to 0°C. In a separate flask, dissolve the desired amine (2.0 equivalents) and triethylamine (2.0 equivalents) in dry tetrahydrofuran (THF). Add the amine solution dropwise to the cooled acid chloride solution. Stir the reaction mixture overnight at room temperature.

-

Work-up and Purification: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, remove the solvents under reduced pressure. Suspend the resulting precipitate in water, filter, and wash successively with saturated sodium bicarbonate solution and water. The crude product can be further purified by recrystallization or column chromatography.

Biological Assays

This protocol is used to assess the activation of the ERK1/2 signaling pathway, which is downstream of receptors like CD74.[15][16]

-

Cell Culture and Treatment: Plate cells (e.g., HEK-293) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-12 hours prior to stimulation to reduce basal ERK1/2 phosphorylation. Treat the cells with the pyridine dicarboxylic acid derivative or agonist at the desired concentrations and time points.

-

Cell Lysis: After treatment, place the plate on ice, aspirate the media, and add 100 µL of 2x SDS gel loading buffer to each well to lyse the cells and denature the proteins.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Total ERK1/2 Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

Quantification: Quantify the band intensities using densitometry software.

Several methods can be used to measure KDM activity and inhibition.[2] A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Assay Principle: A biotinylated histone peptide substrate is incubated with the KDM enzyme in the presence or absence of the inhibitor (a pyridine dicarboxylic acid derivative). The demethylation reaction is then stopped.

-

Detection: A specific antibody that recognizes the demethylated product, labeled with a europium cryptate (donor fluorophore), and streptavidin conjugated to an acceptor fluorophore are added. If the substrate has been demethylated, the antibody binds, bringing the donor and acceptor fluorophores in close proximity, resulting in a FRET signal that can be measured. The intensity of the FRET signal is proportional to the enzyme activity.

Pharmacokinetics and Structure-Activity Relationships (SAR)

The pharmacokinetic properties of pyridine-containing drugs are often favorable, with the pyridine nucleus contributing to improved metabolic stability, permeability, and binding affinity.[17] For pyridine dicarboxylic acid derivatives, the carboxylic acid groups can be modified to esters or amides to modulate their physicochemical properties, such as lipophilicity and cell permeability, thereby influencing their absorption, distribution, metabolism, and excretion (ADME) profile.[3]

Structure-activity relationship (SAR) studies have been crucial in optimizing the biological activity of pyridine dicarboxylic acid derivatives. For instance, in a series of pyridine-urea compounds, the nature and position of substituents on the phenylurea moiety significantly impacted their anti-proliferative activity against breast cancer cells.[3] Similarly, for enzyme inhibitors, the specific substitution pattern on the pyridine ring and the nature of the side chains are critical for achieving high potency and selectivity.[2][4]

Conclusion

Pyridine dicarboxylic acids represent a privileged scaffold in medicinal chemistry, offering a robust framework for the design of novel therapeutic agents. Their derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, antibacterial, and neuroprotective effects. The ability to readily modify the carboxylic acid groups and substitute the pyridine ring allows for the fine-tuning of their pharmacological and pharmacokinetic properties. Future research in this area will likely focus on the development of more selective and potent derivatives, the elucidation of their detailed mechanisms of action in various diseases, and their advancement into clinical trials. The comprehensive data and methodologies presented in this guide aim to support and accelerate these endeavors in the scientific and drug development communities.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile | MDPI [mdpi.com]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: Showing metabocard for Pyridine-3,5-dicarboxylic acid (HMDB0256966) [hmdb.ca]

- 11. Pyridine-2,6-dicarboxaldehyde-Enabled N-Terminal In Situ Growth of Polymer-Interferon α Conjugates with Significantly Improved Pharmacokinetics and In Vivo Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]

- 17. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Historical and Technical Guide to the Synthesis of 5-Methylpyridine-2,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth historical overview of the core synthetic routes for 5-Methylpyridine-2,3-dicarboxylic acid, a key intermediate in the preparation of agrochemicals and pharmaceuticals, notably the imidazolinone class of herbicides. The document details the evolution of synthetic methodologies, presenting quantitative data, comprehensive experimental protocols, and visual workflows for critical reaction pathways.

Introduction: The Significance of this compound

This compound, also known as 5-methyl-quinilinic acid, is a pivotal heterocyclic building block. Its importance lies primarily in its role as a precursor to nicotinic acid derivatives that form the backbone of certain herbicidal compounds. The synthesis of this molecule has been a subject of industrial and academic research, with historical methods primarily centered on the oxidative cleavage of substituted quinoline ring systems. This guide focuses on the predominant historical method, providing a detailed examination of its protocols and outcomes.

Primary Historical Synthesis Route: Oxidation of Quinolines

Historically, the most significant and widely documented method for preparing alkyl-substituted pyridine-2,3-dicarboxylic acids is the oxidation of a corresponding substituted quinoline. This approach leverages the relative stability of the pyridine ring compared to the benzene ring under specific oxidative conditions. For the synthesis of this compound, the key starting material is a 3-methylquinoline derivative.

Nitric Acid Oxidation of 3-Methyl-8-hydroxyquinoline

A robust and frequently cited method involves the oxidation of 3-methyl-8-hydroxyquinoline using nitric acid.[1][2] The precursor, 3-methyl-8-hydroxyquinoline, can be readily prepared via a Skraup reaction of o-aminophenol with α-methylacraldehyde.[1] The subsequent oxidation step cleaves the benzene portion of the quinoline, leaving the substituted pyridine ring intact to yield the desired dicarboxylic acid.

Quantitative Data Summary

The following table summarizes the quantitative data from key historical methods for the synthesis of this compound and a closely related analog via oxidation.

| Starting Material | Oxidizing Agent | Yield (%) | Purity (%) | Reference |

| 3-Methyl-8-hydroxyquinoline | 70% Nitric Acid | 58.6 | 97.4 | [2] |

| 8-Hydroxy-3-methylquinoline | Nitric Acid | 50 | Not Specified | [1] |

| 3-Ethyl-8-hydroxyquinoline | Nitric Acid | 40 | Not Specified | [1] |

| 3-Ethyl-8-hydroxyquinoline | Ozone (Ozonolysis) | 60 | Not Specified | [1] |

Note: The oxidation of 3-ethyl-8-hydroxyquinoline yields the 5-ethyl analog, 5-Ethylpyridine-2,3-dicarboxylic acid, but the method is historically relevant and analogous.

Detailed Experimental Protocols

The following section provides a detailed protocol for the synthesis of this compound based on documented laboratory procedures.

Protocol: Nitric Acid Oxidation of 3-Methyl-8-hydroxyquinoline

This protocol is adapted from a procedure described for the synthesis of 5-methyl-2,3-pyridinedicarboxylic acid.[2]

Materials:

-

3-methyl-8-hydroxyquinoline (15.9 g, 0.10 mol)

-

70% Nitric Acid (126 g, 1.8 mol)

-

88% Formic Acid

-

Dichloromethane

-

Acetone

Procedure:

-

Dissolve 15.9 g (0.10 mol) of 3-methyl-8-hydroxyquinoline in dichloromethane.

-

In a suitable reaction vessel equipped with a stirrer and a system for scrubbing evolved gases, place 126 g (1.8 mol) of 70% nitric acid.

-

Heat the nitric acid to a temperature between 80°C and 100°C.

-

Slowly add the 3-methyl-8-hydroxyquinoline solution dropwise to the hot nitric acid over a period of 1 hour, maintaining vigorous stirring.

-

After the addition is complete, heat the reaction mixture at 100°C to 105°C for 4 hours.

-

Cool the mixture to 85°C and carefully add 88% formic acid over 20 minutes.

-

Maintain the temperature at 85°C to 95°C for an additional 30 minutes.

-

Cool the reaction solution to 0°C and stir for 1 hour to allow for precipitation.

-

Filter the resulting solid product.

-

Wash the collected solid with acetone and dry to yield the final product, this compound.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the key synthetic process described.

Diagram 1: Synthesis via Nitric Acid Oxidation

Caption: Workflow for the oxidation of 3-Methyl-8-hydroxyquinoline.

Conclusion

The historical synthesis of this compound is dominated by the oxidative cleavage of quinoline precursors. The nitric acid oxidation of 3-methyl-8-hydroxyquinoline remains a fundamental and well-documented method, offering respectable yields and high purity. While modern synthetic chemistry may offer alternative routes, this classical approach provides a valuable foundation for understanding the chemistry of pyridinecarboxylic acids and serves as a benchmark for process development. The detailed protocols and workflows presented herein are intended to equip researchers with the foundational knowledge required for the synthesis and further application of this important chemical intermediate.

References

Potential Agrochemical Applications of 5-Methylpyridine-2,3-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

5-Methylpyridine-2,3-dicarboxylic acid and its derivatives are pivotal intermediates in the synthesis of a significant class of modern agrochemicals. While not typically applied directly to crops, their core structure forms the foundation for potent herbicides. This technical guide explores the primary application of this compound as a precursor to imidazolinone herbicides, focusing on imazethapyr and imazamox. We delve into the mechanism of action, provide quantitative efficacy data for the final herbicidal products, and present detailed experimental protocols for their synthesis and biological evaluation.

Introduction: The Role as a Key Intermediate

This compound serves as a crucial building block in the chemical synthesis of imidazolinone herbicides. Its pyridine ring and dicarboxylic acid functionalities allow for the construction of the imidazolinone ring system, which is essential for the herbicidal activity of the final compounds. The primary agrochemical potential of this compound, therefore, lies in its conversion to these highly effective weed control agents. While some pyridine carboxylic acids have been noted for their plant growth-regulating effects, the principal application of this compound in the agrochemical industry is firmly established in herbicide synthesis[1].

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The herbicidal activity of imidazolinones, derived from this compound, stems from their potent inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[2]. ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth[2]. By binding to the ALS enzyme, these herbicides block the production of these vital amino acids, leading to a cessation of cell division and, ultimately, plant death in susceptible species. This mode of action is highly specific to plants and microorganisms, contributing to the low mammalian toxicity of these herbicides.

References

Methodological & Application

Synthesis Protocol for 5-Methylpyridine-2,3-dicarboxylic acid: A Key Intermediate for Imidazolinone Herbicides

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methylpyridine-2,3-dicarboxylic acid (5-MPDA) is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of imidazolinone herbicides.[1] This class of herbicides acts by inhibiting acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[2][3][4] The inhibition of this pathway ultimately leads to the death of susceptible weeds. This document provides a detailed protocol for the chemical synthesis of this compound and illustrates the biological pathway targeted by its derivatives.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 3-Methyl-8-hydroxyquinoline | [1] |

| Final Product | This compound | [1] |

| Yield | 58.6% | [1] |

| Purity (HPLC) | 97.4% | [1] |

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the oxidation of 3-methyl-8-hydroxyquinoline.[1]

Materials:

-

3-methyl-8-hydroxyquinoline (0.10 mol, 15.9 g)

-

Dichloromethane

-

70% Nitric acid (1.8 mol, 126 g)

-

88% Formic acid

-

Acetone

-

Standard laboratory glassware and equipment (e.g., reaction flask, dropping funnel, condenser, stirring apparatus, filtration apparatus)

Procedure:

-

Dissolve 15.9 g (0.10 mol) of 3-methyl-8-hydroxyquinoline in dichloromethane.

-

While maintaining vigorous stirring, slowly add the 3-methyl-8-hydroxyquinoline solution dropwise to 126 g (1.8 mol) of 70% nitric acid over a period of 1 hour. The reaction temperature should be maintained between 80°C and 100°C. Caution: This reaction generates gases that should be properly scrubbed and vented.

-

After the addition is complete, heat the reaction mixture at 100°C to 105°C for 4 hours.

-

Cool the mixture to 85°C and add 88% formic acid. Continue heating at 85°C to 95°C for an additional 30 minutes.

-

Cool the reaction solution to 0°C and stir for 1 hour to facilitate precipitation.

-

Filter the resulting solid and wash it with acetone.

-

Dry the solid to obtain 5-methyl-2,3-pyridinedicarboxylic acid. The expected yield is approximately 10.6 g (58.6%), with a purity of 97.4% as determined by HPLC.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway: Mechanism of Action of Imidazolinone Herbicides

Herbicides derived from this compound, such as imidazolinones, target the biosynthesis of essential amino acids in plants. The diagram below outlines this inhibitory pathway.

Caption: Inhibition of branched-chain amino acid synthesis by imidazolinone herbicides.

References

Application Note: Synthesis of Imidazolinone Herbicides Using Pyridine-2,3-dicarboxylic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazolinone herbicides are a class of potent, broad-spectrum weed control agents used extensively in modern agriculture.[1] Their mode of action involves the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants.[1][2] A key structural component of many imidazolinone herbicides, such as Imazethapyr, is a substituted pyridine ring fused to the imidazolinone moiety. The synthesis of this pyridine core often originates from 5-substituted pyridine-2,3-dicarboxylic acids.

This document provides detailed protocols and application notes on the use of 5-methylpyridine-2,3-dicarboxylic acid and its close, commercially significant analogue, 5-ethylpyridine-2,3-dicarboxylic acid, as key intermediates in the synthesis of imidazolinone herbicides.[2][3][4] The synthetic pathways described herein are based on established industrial processes, offering high yield and purity.[3]

Core Synthesis Workflow

The general manufacturing process for imidazolinone herbicides like Imazethapyr from a 5-substituted pyridine-2,3-dicarboxylic acid involves a multi-step chemical synthesis. The process begins with the conversion of the dicarboxylic acid to its more reactive anhydride form. This intermediate is then reacted with an appropriate aminocarboxamide or aminonitrile, followed by a base-catalyzed cyclization to form the characteristic imidazolinone ring. The final step involves acidification to isolate the active herbicide.

Caption: General workflow for imidazolinone herbicide synthesis.

Experimental Protocols

The following protocols are detailed syntheses for Imazethapyr, which utilizes 5-ethylpyridine-2,3-dicarboxylic acid. The same chemical principles are applicable for the 5-methyl analogue.

Protocol 1: Anhydride Formation

This step converts the dicarboxylic acid into the more reactive 5-ethyl-2,3-pyridinedicarboxylic anhydride.

Materials:

-

5-ethylpyridinedicarboxylic acid

-

Acetic anhydride

-

Xylene (solvent)

Procedure: [4]

-

Charge a reaction vessel with 40.2 g (0.2 mol) of 5-ethylpyridinedicarboxylic acid, 23 g (0.22 mol) of acetic anhydride, and 160 g of xylene.

-

Heat the mixture to reflux and maintain for 0.5 hours.

-

After the reaction is complete, cool the mixture to 25-30°C. The resulting solution containing 5-ethyl-2,3-pyridinedicarboxylic anhydride is used directly in the next step.

Protocol 2: Synthesis of Imazethapyr via Nitrile Intermediate

This pathway involves reaction of the anhydride with an aminonitrile, followed by hydrolysis and cyclization.

Materials:

-

Anhydride solution from Protocol 1

-

2-amino-2,3-dimethylbutyronitrile

-

Sodium hydroxide (NaOH) solution (30%)

-

Hydrogen peroxide (H₂O₂) solution (25%)

-

Hydrochloric acid (for acidification)

Procedure:

-

Amide Formation: [4]

-

To the cooled anhydride/xylene solution, slowly add 26 g (0.22 mol) of 2-amino-2,3-dimethylbutyronitrile dropwise, maintaining the temperature between 25-30°C.

-

After the addition is complete, cool the mixture and incubate at 8-12°C for 1 hour.

-

The intermediate product, 2-[(1-cyano-1,2-dimethylpropyl)-carboxamido]-5-ethylnicotinic acid, will precipitate. Filter and dry the solid.

-

-

Hydrolysis and Cyclization: [4]

-

In a separate reaction vessel, dissolve the 50.2 g of the intermediate product from the previous step in 106.7 g of 30% NaOH aqueous solution.

-

Stir for 10 minutes, then add 40.8 g of 25% hydrogen peroxide dropwise at a temperature of 20-25°C.

-

Maintain the temperature at 20-25°C for 2 hours.

-

Increase the temperature to 70°C and hold for 2 hours.

-

Finally, increase the temperature to 90°C for 20 minutes to complete the cyclization.

-

-

Acidification and Isolation: [5]

-

Cool the reaction mixture to 30-50°C.

-

Adjust the pH to 3-4 with hydrochloric acid to precipitate the Imazethapyr product.

-

Cool the slurry to 10-20°C and hold for 0.5-1 hour.

-

Filter the solid, wash with water, and dry to obtain the final product.

-

Protocol 3: Synthesis of Imazethapyr via Amide Intermediate

This alternative pathway involves the direct reaction of the anhydride with an aminocarboxamide.

Materials:

-

5-ethylpyridine-2,3-dicarboxylic acid

-

Acetic anhydride

-

Methanol

-

2-amino-2,3-dimethylbutanamide

-

Sodium methoxide

Procedure: [3]

-

Anhydride and Ester Formation:

-

React 5-ethylpyridine-2,3-dicarboxylic acid with acetic anhydride (molar ratio 1:1.1) in xylene at 30°C for 1 hour.

-

After anhydride formation is confirmed (e.g., by HPLC), add methanol (molar ratio relative to starting acid is 1:1.3) at a temperature of 10°C. The reaction to form the monoester intermediate is complete in approximately 0.5 hours.

-

-

Cyclization:

-

To the reaction mixture, add solid sodium methoxide and 2-amino-2,3-dimethylbutanamide. The molar ratio of starting dicarboxylic acid to the aminobutanamide to sodium methoxide should be approximately 1:1.1:3.5.

-

This base-catalyzed reaction performs the cyclization to form the imidazolinone ring.

-

-

Isolation:

-

After the reaction is complete, perform an aqueous extraction.

-

Adjust the pH of the aqueous layer with acid to precipitate the Imazethapyr product.

-

Filter, wash, and dry the final product.

-

Chemical Synthesis Pathways

The two primary routes from the pyridine dicarboxylic anhydride to the final Imazethapyr product are visualized below.

Caption: Key synthetic pathways to Imazethapyr.

Quantitative Data Summary

The following table summarizes reported yields and purity for the synthesis of Imazethapyr and its intermediates using the protocols described.

| Synthesis Step/Pathway | Product | Reported Yield | Reported Purity | Reference |

| Pathway 1 (Nitrile Route) | 2-[(1-cyano-1,2-dimethylpropyl)-carboxamido]-5-ethylnicotinic acid | 87.3% | 97% | [4] |

| Pathway 2 (Amide Route) | Imazethapyr (Overall Process) | 89.7% | 98.4% | [3] |

References

- 1. fao.org [fao.org]

- 2. Imazethapyr (Ref: AC 252925) [sitem.herts.ac.uk]

- 3. CN112142713A - Synthesis method of imazethapyr - Google Patents [patents.google.com]

- 4. Method for preparing imazethapyr - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN102453022B - Method for preparing imazethapyr - Google Patents [patents.google.com]

Application Notes and Protocols for the Oxidation of 3-Methyl-8-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the selective oxidation of 3-methyl-8-hydroxyquinoline to either 3-formyl-8-hydroxyquinoline or 8-hydroxyquinoline-3-carboxylic acid. The protocols are based on established methods for the oxidation of methylquinolines.

Data Presentation

The following tables summarize the expected products and typical reaction parameters for the two primary oxidation methods.

Table 1: Oxidation of 3-Methyl-8-hydroxyquinoline to 3-Formyl-8-hydroxyquinoline

| Parameter | Value |

| Product | 3-Formyl-8-hydroxyquinoline |

| Oxidizing Agent | Selenium Dioxide (SeO₂) |

| Solvent | Dioxane or Xylene |

| Temperature | Reflux |

| Reaction Time | 4-12 hours |

| Typical Yield | 40-60% |

Table 2: Oxidation of 3-Methyl-8-hydroxyquinoline to 8-Hydroxyquinoline-3-carboxylic acid

| Parameter | Value |

| Product | 8-Hydroxyquinoline-3-carboxylic acid |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) |

| Solvent | Aqueous Pyridine |

| Temperature | 85-100°C |

| Reaction Time | 6-12 hours |

| Typical Yield | 20-40% |

Experimental Protocols

Protocol 1: Synthesis of 3-Formyl-8-hydroxyquinoline via Selenium Dioxide Oxidation